

Commercial Availability and Technical Profile of 1H,1H-Perfluoropentylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H,1H-Perfluoropentylamine

Cat. No.: B1350127

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoropentylamine, with the CAS number 355-27-1, is a fluorinated organic compound characterized by a pentyl chain where all hydrogen atoms, except for those on the first carbon, have been substituted with fluorine. This extensive fluorination imparts unique physicochemical properties to the molecule, making it a subject of interest in various research and development applications, including materials science and potentially as a building block in medicinal chemistry. This technical guide provides an overview of its commercial availability, physicochemical properties, and insights into its experimental applications.

Commercial Availability

1H,1H-Perfluoropentylamine is readily available from a range of chemical suppliers catering to research and development needs. The compound is typically sold in quantities ranging from grams to kilograms. Pricing can vary significantly based on the supplier, purity, and quantity ordered. For laboratory use, it is generally supplied as a liquid with a purity of 97% or higher.

Table 1: Commercial Suppliers of **1H,1H-Perfluoropentylamine**

Supplier	Available Quantities	Purity	Notes
Santa Cruz Biotechnology	Gram quantities	≥98%	For proteomics research. [1]
CymitQuimica	1g, 5g	97.0%	Marketed under the Fluorochem brand for lab use only.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD	Inquire for quantities	Inquire for purity	Also known as 1H,1H-Nonafluoropentylamine.
Oakwood Products, Inc.	Inquire for quantities	Inquire for purity	Listed in their chemical catalog. [2]
Chem960.com	1g, 5g	99%	Available from various listed manufacturers. [3]
Matrix Scientific	Inquire for quantities	Inquire for purity	Provides a detailed Safety Data Sheet. [1]

Physicochemical Properties

The defining characteristic of **1H,1H-Perfluoropentylamine** is its highly fluorinated structure, which significantly influences its physical and chemical properties. The strong carbon-fluorine bonds contribute to its chemical stability.

Table 2: Physicochemical Data of **1H,1H-Perfluoropentylamine**

Property	Value	Source
Molecular Formula	C ₅ H ₄ F ₉ N	[1] [4]
Molecular Weight	249.08 g/mol	[1] [4]
CAS Number	355-27-1	[1] [4] [5]
Appearance	Liquid	
Boiling Point	87 °C	[4]
Density	1.519 ± 0.06 g/cm ³ (at 20 °C)	[4]
Flash Point	20.0 ± 18.0 °C	[4]
Purity	Typically ≥97%	
InChI Key	SUNUNYBGDFIAME- UHFFFAOYSA-N	[5]
Synonyms	1H,1H-Nonafluoropentylamine, 2,2,3,3,4,4,5,5,5- Nonafluoropentan-1-amine	[1] [4] [5] [6]

Experimental Applications and Protocols

While a comprehensive body of literature dedicated solely to **1H,1H-Perfluoropentylamine** is not extensive, it has been utilized in several specialized research areas.

Synthesis of Fluorinated Synthetic Anion Carriers

A study on fluorinated synthetic anion carriers mentions the use of **1H,1H-perfluoropentylamine** in a synthetic scheme.[\[5\]](#) Although the detailed protocol for the entire synthesis is extensive, the initial step involving this amine is straightforward.

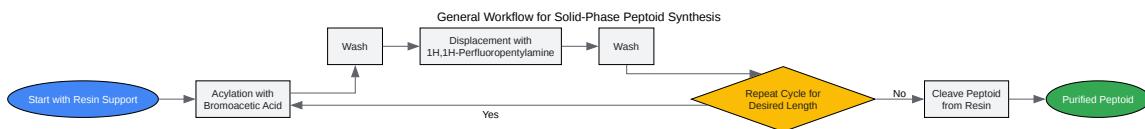
Experimental Protocol: General Synthesis Step

- A solution of **1H,1H-perfluoropentylamine** (e.g., 0.54 g) is prepared.[\[5\]](#)
- This solution is then reacted with other reagents as part of a larger synthetic pathway to create more complex fluorinated molecules.[\[5\]](#)

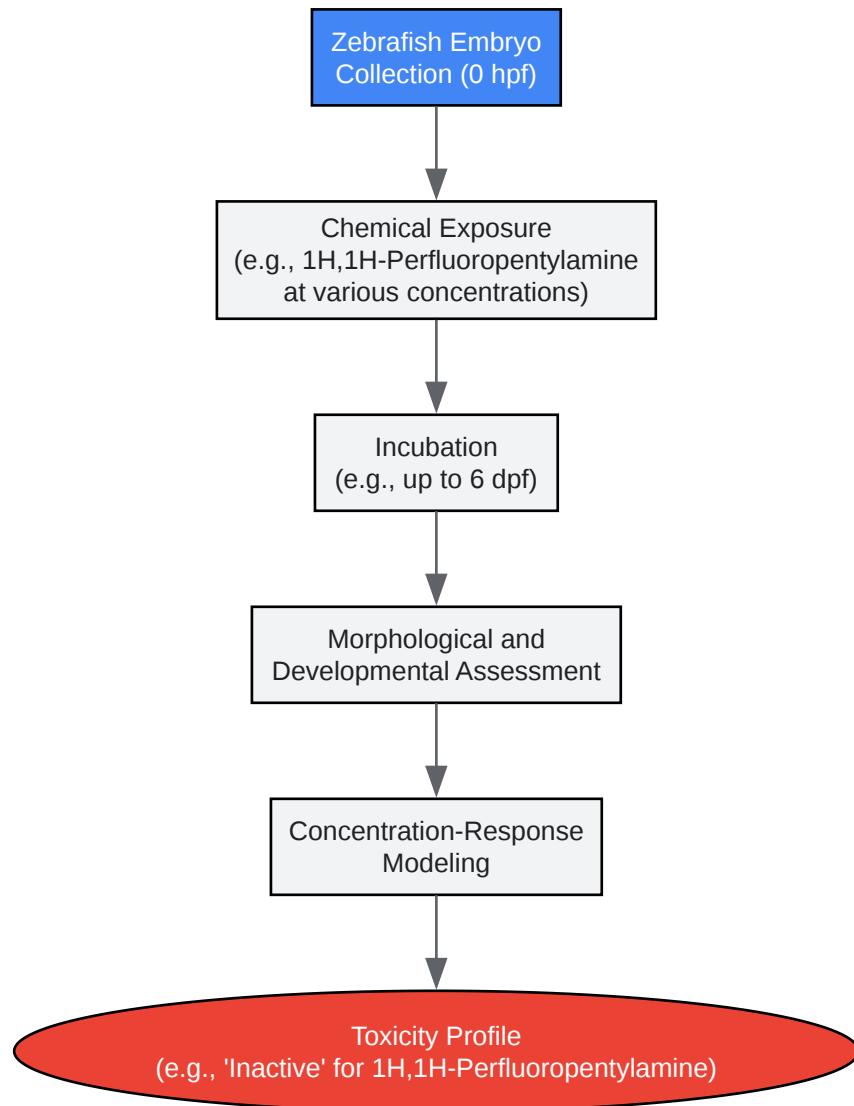
Note: The provided reference offers a general scheme, and for a complete, replicable protocol, the full publication should be consulted.

Solid-Phase Synthesis of Peptoids

In the field of peptidomimetics, **1H,1H-perfluoropentylamine** has been used as a submonomer in the solid-phase synthesis of peptoids. Peptoids are a class of polymers that are structurally similar to peptides but with the side chain attached to the nitrogen atom of the backbone rather than the alpha-carbon. This modification can lead to enhanced proteolytic stability.


One study investigated the synthesis of hexamer oligopeptoids with alternating fluorinated and triethylene glycol submonomers.^[7]

Experimental Protocol: Peptoid Synthesis


The synthesis is typically performed on a solid support (e.g., Rink amide resin) using an automated synthesizer. The process involves a two-step monomer addition cycle:

- Acylation: The free amine on the resin is acylated with bromoacetic acid.
- Displacement: A primary amine submonomer, such as **1H,1H-perfluoropentylamine**, is added to displace the bromine, thereby adding a new monomer unit to the chain.

For weakly nucleophilic amines like **1H,1H-perfluoropentylamine**, the displacement reaction may be slow.^[8] One study noted that the addition of silver perchlorate did not improve the reaction rate for this specific amine.^[8]

Zebrafish Developmental Toxicity Screening Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 1H,1H-Perfluoropentylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350127#commercial-availability-of-1h-1h-perfluoropentylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com